1-Methyl-5-(trinitromethyl)-1H-tetrazole
Description
Historical Context and Evolution of Nitrogen-Rich Energetic Materials
The history of energetic materials is fundamentally linked to the chemistry of nitrogen. Early explosives like gunpowder, a mixture of saltpeter (potassium nitrate), charcoal, and sulfur, relied on the oxidizing power of the nitrate (B79036) group. The evolution into molecular explosives began in the 19th century with the discovery of nitroglycerin and trinitrotoluene (TNT), which incorporated nitro groups directly onto an organic backbone. These were followed by more powerful compounds like RDX (Research Department Explosive) and HMX (High Melting Explosive), which dominated the 20th century.
A significant shift in recent decades has been towards compounds with a high percentage of nitrogen content. The driving principle is that the formation of the exceptionally stable dinitrogen molecule (N₂) upon decomposition releases a vast amount of energy, contributing significantly to the explosive power or propulsive force. This has led to the extensive investigation of nitrogen-rich heterocycles, such as tetrazoles and triazoles, which serve as scaffolds for building next-generation HEDMs. These materials often offer advantages such as higher heats of formation, increased density, and cleaner, more environmentally benign decomposition products compared to traditional nitroaromatic explosives.
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged structure in the design of HEDMs. Its prominence is due to a combination of desirable chemical and physical properties:
High Nitrogen Content : With a nitrogen content of 80%, the tetrazole ring itself is an excellent source of N₂, contributing to a high energy release upon decomposition.
High Positive Enthalpy of Formation : The large number of nitrogen-nitrogen bonds within the ring results in a high positive enthalpy of formation. This stored chemical energy is released during detonation, significantly enhancing performance.
Versatile Functionality : The tetrazole ring can be readily functionalized at various positions, allowing chemists to attach other energetic groups (known as explosophores) to tune the compound's properties.
Formation of Energetic Salts : The acidic proton on an N-H tetrazole allows for the formation of numerous energetic salts. By combining a tetrazolate anion with a nitrogen-rich cation (e.g., ammonium (B1175870), hydrazinium (B103819), guanidinium), researchers can create ionic HEDMs with tailored properties, often balancing high performance with reduced sensitivity to shock and friction.
Increased Density : Tetrazole-based compounds often exhibit high crystal densities, a critical factor for detonation performance, as higher density generally leads to higher detonation velocity and pressure.
The hybridization of tetrazole rings with other energetic moieties, such as furazans, oxadiazoles, or triazoles, is a common and effective strategy to create novel materials with superior energy and stability. nih.gov
The trinitromethyl group, -C(NO₂)₃, is one of the most powerful explosophoric groups used in the design of modern HEDMs. Its incorporation into a molecular structure imparts several key benefits that dramatically enhance energetic performance. acs.org The primary roles of this functionality include:
Enhancing Detonation Performance : The combined effects of increased density and improved oxygen balance lead to a substantial increase in key detonation parameters, including detonation velocity (D) and detonation pressure (P). Numerous studies have shown that attaching a trinitromethyl group to an energetic backbone results in performance superior to that of conventional explosives like RDX and HMX. acs.orgacs.org
The synthesis of trinitromethyl-containing compounds often involves the exhaustive nitration of suitable precursors. nih.govnih.gov While highly effective at boosting performance, the presence of this group can also increase a compound's sensitivity to mechanical stimuli, presenting a challenge in balancing power with safety.
Position of 1-Methyl-5-(trinitromethyl)-1H-tetrazole in the Landscape of Azole-Based Energetic Materials
This compound combines the three key features discussed above: a nitrogen-rich tetrazole core, a performance-boosting trinitromethyl group, and an N-methyl group. While extensive research exists on its isomer, 5-(trinitromethyl)-2H-tetrazole (HTNTz), the 1-methyl derivative remains largely unexplored in academic literature. nih.govnih.gov However, its position and potential can be inferred by comparing it to related, well-characterized compounds.
The closest analogue, HTNTz, is a highly energetic material that readily forms powerful salts. nih.gov The primary difference is the substitution at the N1 position of the tetrazole ring—a methyl group versus a proton. This seemingly small change can have significant implications for the material's properties. N-methylation is a known strategy in energetic materials to:
Modify Sensitivity : In many azole-based explosives, N-methylation has been shown to reduce sensitivity to impact and friction compared to the corresponding N-H analogues. acs.org
Alter Physical Properties : The replacement of a hydrogen-bond-donating N-H group with a methyl group eliminates the possibility of forming certain types of hydrogen bonds, which can lower the melting point and alter crystal packing, potentially making the material suitable for melt-casting.
Preclude Salt Formation : Unlike its N-H counterpart, this compound is not acidic and cannot be used to form energetic salts through deprotonation.
When compared to other azole-based energetic materials containing the trinitromethyl group, such as those based on triazole or oxadiazole rings, this compound is expected to exhibit high performance due to the favorable combination of the tetrazole's high heat of formation and the trinitromethyl group's density and oxygen balance.
| Compound | Molecular Formula | Density (g cm⁻³) | Detonation Velocity (D) (m s⁻¹) | Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|---|---|
| 5,5'-Bis(trinitromethyl)-3,3'-azo-1,2,4-oxadiazole | C₆N₁₄O₁₄ | 1.90 | 8722 | 33.15 | acs.org |
| Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane | C₇H₂N₁₀O₁₄ | 1.88 | 9053 | 37.4 | rsc.org |
| Trinitromethyl Nitrotriazole (TNMNT) | C₃HN₇O₈ | 1.96 | 9031 | 35.23 | |
| RDX | C₃H₆N₆O₆ | 1.80 | 8750 | 34.0 | acs.org |
| HMX | C₄H₈N₈O₈ | 1.91 | 9100 | 39.0 | acs.org |
Academic Significance and Research Gaps Pertaining to this compound
The primary academic significance of this compound lies in the considerable knowledge gap that surrounds it. Despite the well-established importance of its constituent functional groups, a thorough investigation into the synthesis, characterization, and energetic performance of this specific molecule is conspicuously absent from peer-reviewed literature.
Key Research Gaps:
Synthesis and Characterization : There is no established and reported synthetic route to this compound. Developing a viable synthetic pathway, likely starting from 1-methyl-1H-tetrazole precursors, and fully characterizing the resulting compound using modern analytical techniques (NMR, IR spectroscopy, single-crystal X-ray diffraction, etc.) is the first critical step.
Performance Evaluation : The energetic properties of the compound, including its density, thermal stability, sensitivity to mechanical stimuli (impact and friction), detonation velocity, and pressure, have not been experimentally determined or computationally predicted in detail. Such data is essential to assess its potential as a practical HEDM.
Comparative Analysis : A direct comparison of its properties with its well-studied isomer, 5-(trinitromethyl)-2H-tetrazole, is needed. This would provide valuable insight into the structure-property relationships and the specific effects of N-methylation on the performance and safety of this energetic system.
Addressing these research gaps would be a valuable contribution to the field of energetic materials. It would not only expand the library of known HEDMs but also provide deeper fundamental understanding of how subtle structural modifications, such as isomerism and N-alkylation, can be used to fine-tune the balance between performance and stability in azole-based explosives.
Structure
3D Structure
Properties
CAS No. |
112472-40-9 |
|---|---|
Molecular Formula |
C3H3N7O6 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
1-methyl-5-(trinitromethyl)tetrazole |
InChI |
InChI=1S/C3H3N7O6/c1-7-2(4-5-6-7)3(8(11)12,9(13)14)10(15)16/h1H3 |
InChI Key |
WQPPNONYWMREAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Molecular Structure and Crystallographic Analysis of 1 Methyl 5 Trinitromethyl 1h Tetrazole
Single-Crystal X-ray Diffraction Characterization
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential to fully characterize the molecular and supramolecular structure of 1-methyl-5-(trinitromethyl)-1H-tetrazole.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The initial step in crystallographic analysis involves determining the crystal system, space group, and unit cell parameters. The crystal system describes the symmetry of the crystal lattice, while the space group provides a more detailed description of the symmetry elements within the unit cell. The unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) define the size and shape of the repeating unit of the crystal lattice. For example, in a related compound, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the crystal system was determined to be monoclinic with the space group P2₁/c. nih.govresearchgate.net
Elucidation of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles
A detailed analysis of the diffraction data allows for the precise measurement of intramolecular bond lengths, bond angles, and torsion angles. This information is crucial for understanding the connectivity of atoms, the geometry of the molecule, and the distribution of electron density. For tetrazole derivatives, the bond lengths within the five-membered ring provide insight into its aromaticity.
Analysis of Molecular Conformation and Stereochemistry
The crystallographic data would also reveal the preferred conformation of the this compound molecule in the solid state. This includes the rotational orientation of the trinitromethyl group relative to the tetrazole ring. The planarity of the tetrazole ring and the spatial arrangement of the substituent groups are key aspects of its stereochemistry.
Supramolecular Architectures and Intermolecular Interactions in the Crystalline State
The packing of molecules in a crystal is governed by various intermolecular interactions, which collectively determine the supramolecular architecture. Understanding these interactions is critical for predicting the physical properties of the material, such as density and thermal stability.
Identification and Characterization of Hydrogen Bonding Networks
Although this compound does not possess traditional hydrogen bond donors like N-H or O-H groups, weak C-H···O and C-H···N hydrogen bonds could play a role in its crystal packing. In many nitrogen-rich heterocyclic compounds, these weaker interactions are significant in directing the assembly of molecules.
Influence of Crystal Packing on Molecular Properties
The arrangement of molecules within the crystal lattice, or crystal packing, significantly influences the properties of energetic materials, including their density, stability, and sensitivity. In the salts of 5-(trinitromethyl)-2H-tetrazole, the crystal packing is dominated by a network of hydrogen bonds and other intermolecular interactions.
In the ammonium (B1175870) salt of 5-(trinitromethyl)-2H-tetrazole, the ammonium cations form hydrogen bonds with the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro groups of adjacent anions. This extensive hydrogen-bonding network contributes to the relatively high density of the material and influences its thermal stability. These interactions hold the ions in a rigid framework, which can affect the energy required for initiation.
Polymorphism and Crystalline Phase Transitions
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for energetic materials as different polymorphs can exhibit vastly different properties, including sensitivity to shock and friction.
Currently, there is no specific information available in the public domain regarding polymorphism or crystalline phase transitions for this compound or the closely related 5-(trinitromethyl)-2H-tetrazole. The synthesis and characterization of these compounds have focused on obtaining a single, stable crystalline form. Further research would be required to investigate the potential for polymorphism under different crystallization conditions, such as varying solvents, temperatures, and pressures. The absence of reported polymorphs does not preclude their existence, but simply indicates that they have not been identified or characterized in the published literature.
Computational Chemistry and Theoretical Elucidation of Energetic Characteristics
Quantum Chemical Investigations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methyl-5-(trinitromethyl)-1H-tetrazole at a molecular level. These investigations reveal details about its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust method used to determine the optimized molecular geometry and electronic structure of energetic compounds. For molecules like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are utilized to predict bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for predicting its density and other energetic properties. The optimized geometry from DFT calculations serves as the basis for further electronic property analysis.
Theoretical studies on related energetic materials, such as various tetrazole and triazole derivatives, have demonstrated the reliability of DFT in predicting molecular structures that are in good agreement with experimental data where available. researchgate.netscispace.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. researchgate.netmdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Energetic Compounds (Note: This table provides example data for analogous compounds to illustrate typical values, as specific data for this compound is not readily available in the cited literature.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 5-(Nitrimino)-1H-tetrazole | - | - | Varies with external electric field |
| 1-Methyl-5-(nitrimino)-1H-tetrazole | - | - | Varies with external electric field |
| Carbazole Derivative 1 | - | - | 3.42 |
| Carbazole Derivative 2 | - | - | 2.50 |
Data is illustrative and based on findings for related structures. researchgate.netnankai.edu.cn
The electron density distribution and molecular electrostatic potential (MEP) are crucial for understanding the reactivity and intermolecular interactions of energetic materials. The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites.
In energetic molecules, positive potential regions (often colored blue) are typically associated with atomic nuclei and indicate areas susceptible to nucleophilic attack, while negative potential regions (often colored red) are associated with high electron density, such as around electronegative atoms like oxygen in nitro groups, and are prone to electrophilic attack. nih.gov For compounds containing multiple nitro groups, like this compound, the MEP map is expected to show strong negative potentials around the oxygen atoms of the trinitromethyl group. The distribution and balance of positive and negative potentials across the molecular surface are often correlated with the impact sensitivity of the explosive; a more uniform distribution can sometimes be indicative of lower sensitivity.
Theoretical Prediction of Energetic Performance Parameters
Computational methods are invaluable for predicting the performance of new energetic materials, saving significant time and resources compared to experimental synthesis and testing.
The solid-phase enthalpy of formation (ΔHf) is a critical parameter that determines the energy content of an explosive. It is a key input for calculating detonation properties. icm.edu.pl Quantum chemical methods, such as Gaussian composite methods (e.g., G2, G3, G4) or DFT calculations combined with isodesmic reactions, are employed to accurately predict the gas-phase enthalpy of formation. The solid-phase enthalpy is then estimated by subtracting the enthalpy of sublimation.
For polynitro compounds, the high number of nitro groups generally leads to a large positive heat of formation, which contributes to higher energetic performance. researchgate.net The presence of the nitrogen-rich tetrazole ring in this compound also contributes positively to its heat of formation. datapdf.com
The detonation velocity (D) and detonation pressure (P) are the most important performance indicators for an explosive. These parameters can be reliably estimated using empirical and semi-empirical methods once the density (ρ) and solid-phase heat of formation (ΔHf) are known.
The Kamlet-Jacobs (K-J) equations are a widely used empirical method for predicting the detonation properties of C-H-N-O explosives. icm.edu.plicm.edu.plbibliotekanauki.pl These equations relate detonation velocity and pressure to the explosive's density, heat of detonation, and the composition of the detonation products.
The EXPLO5 software is a thermochemical code that is also extensively used to calculate detailed detonation parameters. nih.govmdpi.come3s-conferences.org It utilizes the calculated heat of formation and crystal density (which can also be predicted computationally) to provide accurate estimations of detonation velocity, pressure, and other performance characteristics. researchgate.net Theoretical studies on a wide range of energetic materials, including those with trinitromethyl groups, have shown that these computational tools provide results that are in good agreement with experimental data when available. researchgate.netacs.org
Table 2: Predicted Energetic Performance of Trinitromethyl-Substituted Azoles and Comparison with Standard Explosives (Note: This table presents data for analogous compounds to provide context for the expected performance of this compound.)
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 4,5-Dinitro-3-(trinitromethyl)-1H-pyrazol-1-amine | - | 9230 | 39.69 |
| 3,4,5-Tris(trinitromethyl)-1H-pyrazol-1-amine | - | 9170 | 40.67 |
| RDX (Reference) | 1.82 | 8750 | 34.00 |
| HMX (Reference) | 1.91 | 9100 | 39.30 |
Data for pyrazole (B372694) derivatives are from in-silico investigations. icm.edu.plresearchgate.net
Oxygen Balance and Energy Release Calculations
The energetic potential of a compound is fundamentally linked to its elemental composition, particularly its oxygen content relative to the fuel elements (carbon and hydrogen). The oxygen balance (OB) is a critical parameter used to predict the energy release of an explosive. It quantifies the degree to which the explosive can oxidize its own carbon and hydrogen content to form carbon dioxide (CO₂) and water (H₂O). An oxygen balance of zero indicates that the molecule contains the exact amount of oxygen needed for complete combustion of its fuel elements.
For this compound, with a molecular formula of C₃H₃N₇O₆, the oxygen balance is calculated to be -10.29%. This value, being close to zero, suggests a highly efficient energy release upon decomposition, as most of the combustible elements can be fully oxidized by the oxygen contained within the molecule itself, maximizing the formation of stable, high-energy gaseous products like CO₂ and N₂.
Theoretical calculations are employed to predict the energetic performance, including detonation properties. For instance, computational codes like EXPLO5 are used to determine detonation parameters based on calculated heats of formation and crystal densities. mdpi.comrsc.org While specific energy release calculations for this compound are not detailed in the provided research, studies on analogous trinitromethyl-substituted azoles demonstrate the utility of these methods. acs.orgresearchgate.net For example, related N-trinitromethyl substituted polynitro-pyrazoles have been shown to possess positive oxygen balances and high specific impulses, highlighting the significant contribution of the trinitromethyl group to the energetic output of a molecule. rsc.org The introduction of such groups is a known strategy to improve oxygen balance and, consequently, detonation parameters. researchgate.netnih.gov
Table 1: Calculated Oxygen Balance for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃N₇O₆ |
| Molecular Weight | 233.13 g/mol |
| Oxygen Balance (OB%) | -10.29% |
Theoretical Studies of Decomposition Pathways and Thermal Reactivity
Computational chemistry provides indispensable tools for understanding the thermal stability and decomposition mechanisms of energetic materials at a molecular level. By modeling the bond energies and reaction pathways, researchers can predict the initial steps of decomposition, which are crucial for assessing the compound's stability and reactivity.
The thermal stability of an energetic molecule is often governed by the energy required to break its weakest chemical bond, as this is typically the initiating step in the decomposition cascade. Theoretical calculations of Bond Dissociation Energy (BDE) using methods like Density Functional Theory (DFT) are performed to identify these trigger linkages. researchgate.net
Table 2: Potential Trigger Bonds in this compound for BDE Analysis
| Bond Type | Location | Significance in Decomposition |
|---|---|---|
| C-C | Between tetrazole ring and trinitromethyl group | Likely initial cleavage point due to steric strain and electronic effects. |
| C-NO₂ | Within the trinitromethyl group | A common trigger linkage in many nitro-based energetic materials. |
Beyond identifying the weakest bond, a more detailed understanding of decomposition requires mapping the potential energy surface of the reaction. This involves calculating the energy of the molecule as specific bonds are stretched and broken, a process known as reaction coordinate mapping. These calculations help to identify the lowest energy pathway for decomposition and the structure of the transition state—the highest energy point along this pathway.
Theoretical studies on the decomposition of other energetic heterocycles, such as nitroimidazoles, utilize high-level quantum chemical theories like the Complete Active Space Self-Consistent Field (CASSCF) method to explore these pathways. nih.gov Such calculations reveal that conical intersections on the potential energy surface can play a crucial role in the decomposition mechanism, facilitating rapid conversion from an electronically excited state to decomposition products. nih.gov For this compound, similar analyses would likely investigate pathways such as the homolytic cleavage of the C-C(NO₂)₃ bond or the concerted ring-opening of the tetrazole moiety. The energy barrier determined from the transition state analysis provides a quantitative measure of the kinetic stability of the molecule.
The ultimate performance of an energetic material is determined by the nature and quantity of the gaseous products formed upon decomposition and the total energy released. Thermochemical analysis is used to predict the final equilibrium composition of the detonation products, which typically include stable molecules like N₂, CO₂, CO, H₂O, and solid carbon.
Crystal Packing Prediction and Solid-State Property Simulations
The properties of an energetic material in its solid state, such as density, stability, and sensitivity, are heavily influenced by how the molecules are arranged in the crystal lattice. Computational methods for crystal structure prediction (CSP) and solid-state simulations are therefore vital for the a priori design and assessment of new energetic compounds. chemrxiv.org
Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a measure of the strength of the intermolecular forces holding the crystal together. For energetic materials, a higher lattice energy often correlates with greater thermal stability and lower sensitivity. Packing efficiency, related to the crystal density, is a critical determinant of detonation performance, as higher density allows for more energy to be packed into a given volume. acs.org
Theoretical predictions of the crystal structure involve generating a multitude of possible packing arrangements and calculating their corresponding lattice energies to identify the most stable polymorphs. chemrxiv.org The lattice energy for ionic salts can be predicted using formulas derived from a Born-Haber cycle, which relate it to the density and formula mass of the compound. rsc.org For neutral molecules like this compound, intermolecular forces such as van der Waals interactions and hydrogen bonds dictate the crystal packing. Simulations can map these interactions to predict the most likely crystal structure, providing estimates of key solid-state properties like density and heat of sublimation, which are crucial inputs for performance prediction codes. acs.org
Reactivity and Chemical Transformations of 1 Methyl 5 Trinitromethyl 1h Tetrazole
Chemical Reactivity of the Trinitromethyl Group
The trinitromethyl group, -C(NO₂)₃, is a powerful electron-withdrawing moiety that renders the adjacent carbon atom highly electrophilic. This feature is central to its reactivity, which is dominated by reactions that involve the cleavage of one or more carbon-nitro bonds.
A primary transformation of tetrazoles bearing a trinitromethyl group involves the loss of a nitro group to form the corresponding dinitromethyl or dinitromethylide anion derivatives. While specific studies on 1-methyl-5-(trinitromethyl)-1H-tetrazole are not extensively detailed in the available literature, the reactivity can be inferred from its parent compound, 5-(trinitromethyl)-2H-tetrazole (HTNTz).
Research has shown that HTNTz undergoes denitration when treated with specific nucleophilic reagents like hydrazine (B178648) and hydroxylamine. mdpi.comnih.gov These reactions lead to the formation of hydrazinium (B103819) 5-(dinitromethyl)tetrazolate and hydroxylammonium 5-(dinitromethyl)-1H-tetrazolate, respectively. mdpi.comnih.gov This transformation involves the nucleophilic attack on one of the nitro groups, resulting in its displacement and the formation of the more stable dinitromethylide anion, which is subsequently protonated or paired with a cation.
This reactivity pattern is also observed in other heterocyclic systems. For instance, 5-nitro-3-trinitromethyl-1H-1,2,4-triazole can be converted to its corresponding dinitromethylide salt using an alkaline solution of hydroxylamine. This salt can then be acidified to yield the neutral 3-dinitromethyl-5-nitro-1H- mdpi.comacs.orgbohrium.comtriazole. The N-methylated versions of these azoles are often pursued as they tend to be less sensitive to impact and friction compared to their N-H counterparts.
The resulting dinitromethyl compounds are themselves a significant class of energetic materials, and this denitration pathway provides a key synthetic route to access them from trinitromethyl precursors. mdpi.comnih.gov
Table 1: Examples of Denitration Reactions on Trinitromethyl-Substituted Azoles
| Starting Material | Reagent(s) | Product(s) | Source(s) |
| 5-(Trinitromethyl)-2H-tetrazole (HTNTz) | Hydrazine | Hydrazinium 5-(dinitromethyl)tetrazolate | mdpi.comnih.gov |
| 5-(Trinitromethyl)-2H-tetrazole (HTNTz) | Hydroxylamine | Hydroxylammonium 5-(dinitromethyl)-1H-tetrazolate | mdpi.comnih.gov |
| 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole | 1. Alkaline Hydroxylamine2. H₂SO₄ | 3-Dinitromethyl-5-nitro-1H- mdpi.comacs.orgbohrium.comtriazole |
The trinitromethyl carbon is a highly electron-deficient center, making it a theoretical target for nucleophilic attack. However, beyond the well-documented denitration reactions, which are effectively a substitution on a nitrogen atom of a nitro group, information on direct nucleophilic substitution at the trinitromethyl carbon in this class of compounds is scarce in the literature. The extreme electron-withdrawing nature of the three nitro groups makes the C-N bonds very strong and the carbon atom sterically hindered. Reactions tend to favor attack at the nitro groups or deprotonation at an adjacent acidic N-H on the tetrazole ring, rather than direct substitution at the central carbon.
Reactions at the Tetrazole Ring Nitrogen Atoms
The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, allowing them to act as bases or ligands. This reactivity is fundamental to the formation of a wide array of energetic salts and coordination complexes.
The formation of energetic salts is a key strategy for tuning the properties of tetrazole-based compounds. By reacting the acidic N-H of a tetrazole or by protonating a nitrogen atom on a pre-methylated tetrazole ring with a base, a wide variety of cationic species can be introduced. Studies on related compounds such as 1-methyl-5-aminotetrazole (B134227) and 1-hydroxy-5-methyltetrazole demonstrate that the 1-methyltetrazole (B91406) scaffold readily forms salts with various cations, including ammonium (B1175870), hydroxylammonium, hydrazinium, and guanidinium (B1211019). mdpi.comacs.org
For compounds like 5-(trinitromethyl)-2H-tetrazole, salt formation is readily achieved by reaction with appropriate bases, yielding ammonium, guanidinium, rubidium, and cesium salts, among others. mdpi.comnih.gov It is well-established that 1-methyl-5H-tetrazole can also act as a neutral ligand to form energetic coordination complexes with metal cations such as Co(II), Ni(II), Cu(II), and Ag(I). This indicates that the nitrogen atoms of the 1-methyltetrazole ring system are available for coordination and protonation.
Therefore, it is expected that this compound can be protonated by strong acids or coordinated with metal cations to form a new family of energetic salts and complexes. The choice of cation is critical, as it significantly influences the density, thermal stability, and sensitivity of the resulting energetic material. organic-chemistry.org
Table 2: Cations Used in the Formation of Energetic Salts with Tetrazole Derivatives
| Cation | Name | Resulting Salt Properties | Source(s) |
| NH₄⁺ | Ammonium | Often provides a good balance of performance and sensitivity. | mdpi.comacs.org |
| N₂H₅⁺ | Hydrazinium | Tends to increase density and detonation performance. | mdpi.comnih.gov |
| CH₆N₃⁺ | Guanidinium | Often enhances thermal stability. | mdpi.com |
| NH₃OH⁺ | Hydroxylammonium | Can provide high performance but may have lower thermal stability. | mdpi.comnih.gov |
| Ag⁺, Cu²⁺, Co²⁺ | Metal Cations | Forms coordination complexes; properties vary widely with metal. | mdpi.comnih.gov |
The transition from a neutral tetrazole molecule to an ionic salt has a profound impact on its crystal structure and, consequently, its physical properties. The introduction of ionic interactions and hydrogen bonding significantly alters the crystal packing. organic-chemistry.org X-ray diffraction studies on various energetic tetrazolium salts show that extensive hydrogen bonding networks between the cations and the tetrazolate anions are a dominant feature. acs.org
These interactions create complex, dense, three-dimensional supramolecular structures. organic-chemistry.org For example, in the crystal structure of ammonium and guanidinium salts of tetrazole derivatives, the cations are surrounded by multiple anions, forming a robust network of hydrogen bonds. This dense packing is a key factor in achieving high-density energetic materials. mdpi.comacs.org The specific geometry and strength of these hydrogen bonds can directly influence the material's sensitivity to shock and friction, with well-ordered, strong hydrogen-bonding networks often leading to greater stability. The choice of cation can induce different packing motifs, such as layered or helical arrangements, which in turn fine-tunes the energetic performance and safety characteristics of the salt.
Mechanism and Kinetics of Chemical Reactions
Detailed mechanistic and kinetic studies specifically for the reactions of this compound are not extensively covered in the available scientific literature. However, general principles of nucleophilic reactions can provide insight.
The formation of energetic salts via protonation is a standard acid-base reaction. The kinetics of such reactions are typically very fast, driven by the favorable thermodynamics of neutralizing an acidic site with a base. The specific site of protonation on the tetrazole ring would be determined by the relative basicity of the different nitrogen atoms, which is influenced by the electronic effects of the methyl and trinitromethyl substituents. A comprehensive understanding of the reaction pathways, transition states, and rate-determining steps would require dedicated computational and experimental kinetic studies.
Advanced Research Perspectives and Future Directions in Energetic Materials Science Featuring 1 Methyl 5 Trinitromethyl 1h Tetrazole
Molecular Design Principles for Tunable Energetic Properties
The energetic properties of materials based on the 1-methyl-1H-tetrazole framework are fundamentally governed by their molecular structure. The design of advanced energetic materials, including 1-Methyl-5-(trinitromethyl)-1H-tetrazole, hinges on the strategic incorporation of specific functional groups and structural motifs to achieve a desirable balance of performance, stability, and sensitivity.
The tetrazole ring itself serves as a foundational component, prized for its high nitrogen content and significant positive heat of formation, which contributes substantially to the energy release upon decomposition. mdpi.com The primary decomposition product is the environmentally benign dinitrogen gas. mdpi.com The methylation at the N1 position, creating the 1-methyl-1H-tetrazole scaffold, influences the molecule's stability and its ability to act as a ligand in more complex energetic coordination compounds. rsc.orgresearchgate.net
The key to tuning the energetic output lies in the functionalization of the tetrazole ring. The introduction of powerful explosophores, such as the trinitromethyl group [-C(NO₂)₃], is a critical design principle for enhancing performance. This group dramatically improves several key energetic parameters:
Oxygen Balance: The trinitromethyl group is an oxygen-rich moiety, which brings the molecule closer to a zero oxygen balance, allowing for more complete combustion and maximizing the chemical energy released during detonation. frontiersin.org
Detonation Performance: The combination of a high-nitrogen backbone with an oxygen-rich, dense functional group leads to excellent detonation properties, often superior to traditional explosives like TNT and even approaching or exceeding those of RDX and HMX. researchgate.netacs.org
Furthermore, properties can be fine-tuned through salification or by forming coordination complexes. Converting tetrazole derivatives into energetic salts with nitrogen-rich cations (e.g., ammonium (B1175870), guanidinium (B1211019), hydrazinium) can further enhance detonation velocities and thermal stability. mdpi.com Similarly, using the tetrazole as a ligand to coordinate with various metal ions allows for the tailoring of sensitivity and ignition characteristics, enabling applications ranging from laser-ignitable materials to lead-free primary explosives. rsc.orgresearchgate.net
The following table illustrates how different functional groups impact the properties of azole-based energetic materials, based on theoretical and experimental findings.
| Functional Group | Effect on Heat of Formation (HOF) | Effect on Thermal Stability | Effect on Detonation Performance |
| -NO₂ (Nitro) | Increases HOF | Decreases stability | Significantly increases velocity/pressure |
| -C(NO₂)₃ (Trinitromethyl) | High positive HOF | Acceptable stability | Dramatically increases density and performance |
| -N₃ (Azido) | Significantly increases HOF | Enhances stability | Moderate increase in performance |
| -NF₂ | Moderate HOF increase | Decreases stability | Significantly increases velocity/pressure |
| -NH₂ (Amino) | Decreases HOF | Enhances stability | Decreases performance |
This table is a generalized representation based on principles discussed in the cited literature. acs.orgnih.gov
Integration of Experimental and Theoretical Methodologies for Comprehensive Characterization
A thorough understanding of a novel energetic material like this compound requires a synergistic approach, integrating advanced experimental techniques with robust theoretical calculations. This dual methodology provides a complete picture, from molecular structure to energetic performance.
Experimental Characterization is essential for determining the actual physical and chemical properties of the synthesized compound. A standard suite of analytical techniques is employed:
Spectroscopic Methods: Infrared (IR) spectroscopy and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N) are used to confirm the molecular structure and the successful synthesis of the target compound. mdpi.comresearchgate.netnih.gov
X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. rsc.orgnih.govresearchgate.net Crucially, it provides the experimental crystal density (ρ), a vital parameter for performance calculations. mdpi.com
Elemental Analysis: This technique verifies the elemental composition (C, H, N) of the compound, ensuring its purity. mdpi.comrsc.org
Thermal Analysis: Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of the material, identifying melting points and decomposition temperatures. mdpi.comrsc.orgnih.gov This data is critical for assessing the material's safety and practical application window.
Sensitivity Testing: Standardized tests, such as the BAM drop hammer for impact sensitivity and the BAM friction apparatus for friction sensitivity, are conducted to quantify the material's response to external stimuli. mdpi.comrsc.org
Theoretical and Computational Methodologies complement experimental data by providing insights into intrinsic molecular properties and predicting performance.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) or more advanced ab initio methods (e.g., CBS-4M) are used to calculate the gas-phase heat of formation (HOF) of the molecule. mdpi.comresearchgate.net A high positive HOF is indicative of a high-energy material.
Performance Prediction Codes: The experimentally determined density and the calculated heat of formation are used as inputs for specialized thermodynamic codes like EXPLO5 or Cheetah. mdpi.comresearchgate.netacs.orgnih.gov These programs calculate key detonation parameters, including detonation velocity (Vd) and detonation pressure (P), allowing for a reliable prediction of the material's energetic performance before large-scale synthesis and testing.
This integrated approach ensures that newly designed molecules are characterized comprehensively, validating their structure, stability, and performance, thereby guiding the development of safe and effective energetic materials.
Development of Novel Synthetic Strategies for Complex Energetic Architectures
The synthesis of complex energetic materials such as this compound relies on multi-step pathways that build upon established heterocyclic chemistry, often requiring harsh nitrating conditions. A plausible and effective strategy for obtaining the 5-(trinitromethyl)tetrazole core involves the exhaustive nitration of an appropriate precursor.
A key synthetic route to the parent compound, 5-(trinitromethyl)-2H-tetrazole, starts with 1H-tetrazole-5-acetic acid. nih.gov This precursor undergoes exhaustive nitration using a potent nitrating agent, such as a mixture of nitric and sulfuric acids, to convert the acetic acid moiety into the trinitromethyl group. nih.gov To synthesize the target N-methylated compound, this strategy would be adapted by starting with 1-methyl-1H-tetrazole-5-acetic acid. This precursor could be prepared via the methylation of 1H-tetrazole-5-acetic acid or through a cycloaddition reaction involving a methylated starting material.
Beyond the synthesis of the core molecule, advanced strategies focus on constructing more complex energetic architectures to further refine properties:
Formation of Energetic Salts: The acidic nature of the 5-(trinitromethyl)tetrazole allows for its reaction with various nitrogen-rich bases (e.g., ammonia, hydrazine (B178648), guanidine) to form a series of energetic salts. This approach is a straightforward method to create a family of materials with varied sensitivities and performance characteristics from a single energetic anion. nih.gov
Coordination Chemistry: The tetrazole ring is an excellent ligand for coordinating with metal ions. By reacting this compound with different metal salts, a wide array of energetic coordination compounds can be synthesized. This strategy allows for the precise tuning of properties, as the choice of both the metal center and the counter-anion can significantly alter the density, stability, and sensitivity of the final complex. rsc.orgresearchgate.net
Heterocyclic Transformations: In some cases, tetrazole-based precursors can undergo ring-transformation reactions under specific conditions to yield other energetic heterocyclic systems. For example, a tetrazole-linked dinitro precursor was unexpectedly transformed into a high-performing [2,2′-bi(1,3,4-oxadiazole)] derivative when the reaction temperature was increased during nitration. acs.org Such novel synthetic pathways open up new avenues for creating structurally diverse and highly energetic architectures that may not be accessible through direct synthesis. acs.org
These strategies highlight a progression from the synthesis of a single energetic molecule to the rational design of more elaborate systems—including salts, coordination complexes, and novel heterocycles—to achieve superior and highly tailored energetic properties.
Outlook on the Role of this compound in Next-Generation Energetic Formulations
This compound represents a promising candidate for next-generation energetic materials, embodying several key attributes sought after in the field. Its molecular architecture strategically combines two of the most powerful components in modern energetic materials science: a high-nitrogen tetrazole ring and a high-density, oxygen-rich trinitromethyl group.
The primary advantage of this compound lies in its anticipated high performance, which is projected to meet or exceed that of conventional explosives. The trinitromethyl group is known to impart exceptionally high density and excellent detonation performance, while the methylated tetrazole backbone contributes a high heat of formation. researchgate.netacs.org This combination is expected to yield a material with a high detonation velocity and pressure, making it a potential replacement for workhorse explosives like RDX and HMX in various applications. The calculated performance of related trinitromethyl-substituted azoles often shows superiority to these established materials. acs.orgresearchgate.net
Furthermore, the structure of this compound offers significant versatility. It can serve not only as a standalone melt-castable explosive but also as a foundational building block for a wider class of energetic materials. Its ability to form energetic salts and coordination complexes provides a pathway to fine-tune critical properties such as sensitivity, thermal stability, and solubility. rsc.orgnih.gov This tunability is crucial for developing specialized formulations, including insensitive munitions (IM) that are less susceptible to accidental detonation, or advanced primary explosives that are free from toxic heavy metals like lead. frontiersin.orgnih.gov
The future development and integration of this compound into practical formulations will depend on achieving a delicate balance between its high performance and its mechanical sensitivity. Research efforts will likely focus on co-crystallization techniques or the formation of complexes to mitigate sensitivity while retaining its impressive energetic output. mdpi.com If this balance can be successfully achieved, this compound and its derivatives could play a significant role in the development of safer, more powerful, and environmentally conscious energetic systems for both military and civilian use.
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-5-(trinitromethyl)-1H-tetrazole derivatives?
The most common method involves [3+2] cycloaddition between nitriles and azides. For example, copper-catalyzed reactions using trimethylsilyl azide (TMSN₃) under mild conditions yield high-purity products . Continuous flow synthesis is also recommended for scalability and safety, leveraging efficient heat/mass transfer to reduce hazardous intermediate accumulation . Catalysts like nano-TiCl₄·SiO₂ enhance reaction rates and yields in solvent-free systems .
Q. How can the structural integrity of synthesized this compound be verified?
Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~155 ppm for tetrazole ring carbons) .
- FT-IR for characteristic N–H (3150–3050 cm⁻¹) and C=N (1560–1460 cm⁻¹) stretches .
- Single-crystal X-ray diffraction (SCXRD) for unambiguous determination of regiochemistry and intermolecular interactions .
Q. What factors influence the stability of this compound under experimental conditions?
Stability is pH-dependent, with optimal resistance in neutral to mildly acidic conditions. Thermal stability should be assessed via DSC (e.g., exothermic decomposition peaks >200°C) . Avoid prolonged exposure to strong bases or oxidizers, as trinitromethyl groups may hydrolyze or detonate .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of 5-substituted tetrazoles be addressed?
Regioselectivity (N1 vs. N2 alkylation) is influenced by steric and electronic factors. Use bulky electrophiles (e.g., tert-butyl halides) to favor N1 substitution. Computational tools (DFT) predict transition states, while NOESY NMR confirms regiochemical outcomes . For ambiguous cases, SCXRD resolves structural ambiguities .
Q. What mechanistic insights explain the exothermic decomposition of this compound?
Decomposition involves homolytic cleavage of the trinitromethyl group, generating nitrogen-rich radicals (e.g., tetrazolyl and NO₂ radicals). TGA-MS coupled with theoretical calculations (e.g., EXPLO5 V6.03) models detonation velocity (4409 m/s) and pressure (5.4 GPa) . Stabilization strategies include incorporating electron-withdrawing substituents to reduce radical formation .
Q. How can computational methods optimize the energetic performance of tetrazole derivatives?
- Hirshfeld surface analysis identifies intermolecular interactions (e.g., C...H, N...N) affecting crystal density and stability .
- Detonation properties (velocity, pressure) are calculated using EXPLO5, correlating with oxygen balance (-141.7 for poor oxidizer systems) .
- DFT predicts bond dissociation energies (BDEs) to prioritize stable candidates .
Q. What catalytic systems improve the sustainability of tetrazole synthesis?
- Heterogeneous catalysts (e.g., nano-TiCl₄·SiO₂) enable solvent-free reactions with >85% yield and recyclability .
- Organocatalysts like (S)-5-pyrrolidin-2-yl-1H-tetrazole induce enantioselectivity in asymmetric syntheses .
- Microwave-assisted flow reactors reduce reaction times (minutes vs. hours) while maintaining safety .
Data Contradictions and Resolution
- Catalyst Efficiency : reports high yields with nano-TiCl₄·SiO₂, while emphasizes copper catalysts. Resolution: Nano-catalysts excel in solvent-free systems, whereas copper is preferable for azide-based cycloadditions .
- Thermal Decomposition : identifies radical pathways, whereas suggests nitro group rearrangement. Cross-validate with time-resolved IR spectroscopy to track intermediate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
